Cas no 1248548-23-3 (Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate)

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a versatile heterocyclic ester with applications in pharmaceutical and agrochemical synthesis. Its pyrazole core provides a stable scaffold for further functionalization, while the methyl ester group enhances reactivity in coupling and condensation reactions. The compound exhibits good solubility in common organic solvents, facilitating its use in diverse synthetic pathways. Its structural features make it a valuable intermediate for developing biologically active molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. The product is characterized by high purity and consistent batch-to-batch quality, ensuring reliable performance in research and industrial applications.
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate structure
1248548-23-3 structure
商品名:Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
CAS番号:1248548-23-3
MF:C7H10N2O2
メガワット:154.1665
MDL:MFCD17267695
CID:1025461
PubChem ID:66826207

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
    • 1H-Pyrazole-4-Acetic Acid 1-Methyl Methyl Ester
    • methyl 2-(1-methylpyrazol-4-yl)acetate
    • AK-88677
    • ANW-67338
    • CTK8C1835
    • KB-254971
    • MolPort-019-869-277
    • SureCN877044
    • AS-53237
    • CS-0049217
    • 1H-Pyrazole-4-acetic acid, 1-methyl-, methyl ester
    • P16233
    • (1-methyl-1H-pyrazol-4-yl)-acetic acid methyl ester
    • EN300-138905
    • SCHEMBL877044
    • AKOS016006754
    • SY097825
    • MFCD17267695
    • GQPDBLNFHVXFRN-UHFFFAOYSA-N
    • 1248548-23-3
    • Methyl2-(1-methyl-1H-pyrazol-4-yl)acetate
    • DTXSID40735844
    • YZB54823
    • Methyl (1-methyl-1H-pyrazol-4-yl)acetate
    • Z812520148
    • DB-334740
    • MDL: MFCD17267695
    • インチ: InChI=1S/C7H10N2O2/c1-9-5-6(4-8-9)3-7(10)11-2/h4-5H,3H2,1-2H3
    • InChIKey: GQPDBLNFHVXFRN-UHFFFAOYSA-N
    • ほほえんだ: CN1C=C(CC(=O)OC)C=N1

計算された属性

  • せいみつぶんしりょう: 154.074227566g/mol
  • どういたいしつりょう: 154.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 44.1Ų

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M172924-1g
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
1248548-23-3 97%
1g
¥1016.90 2023-09-01
abcr
AB486100-250 mg
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate; .
1248548-23-3
250MG
€196.30 2022-07-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M932713-250mg
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
1248548-23-3 95%
250mg
¥576.00 2022-09-01
Enamine
EN300-138905-2.5g
methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
1248548-23-3 94%
2.5g
$636.0 2023-05-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA1214-25G
methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
1248548-23-3 97%
25g
¥ 19,206.00 2023-03-31
TRC
M355600-100mg
Methyl 2-(1-Methyl-1H-pyrazol-4-yl)acetate
1248548-23-3
100mg
$333.00 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QM586-50mg
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
1248548-23-3 95+%
50mg
230.0CNY 2021-07-14
abcr
AB486100-500 mg
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate; .
1248548-23-3
500MG
€349.50 2022-07-29
Chemenu
CM188936-1g
methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
1248548-23-3 95+%
1g
$800 2021-08-05
Chemenu
CM188936-5g
methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
1248548-23-3 95+%
5g
$2401 2021-08-05

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate 関連文献

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetateに関する追加情報

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: A Comprehensive Overview

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, also known by its CAS number 1248548-23-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of acetates, specifically featuring a methyl group attached to a pyrazole ring. The pyrazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key structural element that contributes to the compound's unique chemical properties and potential applications.

The synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves multi-step organic reactions, often starting from readily available precursors such as pyrazole derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the acetate group under mild conditions, reducing energy consumption and waste generation.

One of the most promising applications of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate lies in its potential as a building block for drug discovery. The pyrazole ring is known for its ability to form hydrogen bonds and interact with various biological targets, making it a valuable component in medicinal chemistry. Recent studies have demonstrated that this compound can serve as a precursor for bioactive molecules with anti-inflammatory, antifungal, and anticancer properties. For example, derivatives of this compound have shown selective inhibition against certain enzymes involved in inflammatory pathways, highlighting its therapeutic potential.

In addition to its role in pharmaceutical research, Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate has also found applications in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in the development of novel catalysts for industrial processes. For instance, researchers have reported the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

From an analytical standpoint, the characterization of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate has benefited from advances in spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the compound's molecular structure and purity. These techniques are essential for ensuring the quality and consistency of the compound in both research and industrial settings.

Looking ahead, ongoing research into Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is expected to uncover new avenues for its application. Collaborative efforts between academic institutions and industry are likely to drive innovation in its synthesis, characterization, and utilization. As our understanding of this compound deepens, it is anticipated that it will play an increasingly important role in advancing both scientific knowledge and practical applications across multiple disciplines.

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Amadis Chemical Company Limited
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清らかである:99%/99%
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